(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-10-9-12(19-23-10)15(22)20-5-7-21(8-6-20)16-18-14-11(17)3-2-4-13(14)24-16/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLHWIDVUUAPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Fluorobenzo[d]thiazole Intermediate
Starting Materials: 4-fluoroaniline and 2-aminothiophenol.
Reaction: These are reacted in the presence of a suitable oxidizing agent like iodine or bromine to form 4-fluorobenzo[d]thiazole.
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Piperazine Coupling
Intermediate: The 4-fluorobenzo[d]thiazole is then reacted with piperazine.
Conditions: This step typically requires a solvent like ethanol and a catalyst such as triethylamine, under reflux conditions.
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Formation of the Methylisoxazole Intermediate
Starting Materials: Acetone and hydroxylamine hydrochloride.
Reaction: These are reacted to form 5-methylisoxazole.
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Final Coupling
Intermediate: The piperazine-fluorobenzo[d]thiazole intermediate is coupled with the 5-methylisoxazole intermediate.
Conditions: This step often involves a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated synthesis and purification systems would be essential to maintain consistency and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the piperazine and isoxazole moieties.
Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction
- Reduction reactions can occur at the thiazole ring.
Reagents: Sodium borohydride or lithium aluminum hydride are typically used.
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Substitution
- The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles.
Reagents: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Leads to the formation of N-oxides or hydroxylated derivatives.
Reduction: Produces reduced thiazole derivatives.
Substitution: Results in various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Biology
Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.
Anti-inflammatory: Inhibits key enzymes involved in the inflammatory response.
Medicine
Anticancer: Shows potential in inhibiting the growth of cancer cells by targeting specific molecular pathways.
Neuroprotective: May protect neuronal cells from oxidative stress and apoptosis.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It targets enzymes like cyclooxygenase (COX) and various kinases involved in cell signaling.
Pathways: Inhibits the NF-κB pathway, reducing inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
Key structural analogs include:
- Halogen Effects: Compounds 4 and 5 differ only in the halogen substituent (Cl vs. F), yet both exhibit isostructural triclinic packing (P¯I symmetry) with two independent molecules per asymmetric unit.
- Heterocycle Variations : Replacing the target compound’s 5-methylisoxazole with a triazole (Compounds 4 and 5) introduces additional hydrogen-bonding capabilities, which could affect receptor binding. Conversely, the ethoxy group in the analog from increases lipophilicity compared to the target’s fluorine .
- Counterion Influence : The trifluoroacetate counterion in the compound enhances solubility compared to neutral analogs like the target compound. The hydroxyphenyl group may also introduce hydrogen bonding, affecting crystallinity .
Crystallographic and Conformational Analysis
- Isostructurality: Compounds 4 and 5 share nearly identical crystal lattices but exhibit minor conformational differences due to halogen size.
- Planarity vs. Flexibility : The target compound’s 5-methylisoxazole and fluorobenzo[d]thiazole groups likely enforce a semi-planar conformation, similar to Compounds 4 and 5. However, the methylisoxazole’s steric bulk may reduce rotational freedom compared to triazole-containing analogs .
Implications for Drug Design
- Substituent Effects : Fluorine and ethoxy groups modulate lipophilicity and metabolic stability, while heterocycles like triazoles or pyrazoles introduce hydrogen-bonding motifs. These modifications could tailor bioavailability or target selectivity.
- Crystallographic Insights : Isostructurality among halogenated analogs suggests predictable solid-state behavior, aiding in polymorph control during formulation.
Biological Activity
The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule characterized by its unique structural features, including a piperazine ring and various functional groups that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.37 g/mol. The structure incorporates a fluorobenzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a methylisoxazole unit via a methanone group.
Target Enzyme: Tyrosinase
The primary biological target for this compound is tyrosinase , an enzyme critical in the biosynthesis of melanin. Inhibition of tyrosinase is significant in treating hyperpigmentation disorders.
Mode of Action
The compound acts as a competitive inhibitor of tyrosinase. This inhibition affects the melanogenesis pathway, leading to potential antimelanogenic effects.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in biological assays.
- Anticancer Potential : Similar compounds have been evaluated for their anticancer properties, indicating that this compound may also exhibit such activity.
Case Studies and Research Findings
- Tyrosinase Inhibition Studies
- A study evaluated the inhibitory effects of structurally related compounds on tyrosinase from Agaricus bisporus. The results showed that certain derivatives exhibited IC50 values significantly lower than that of the reference compound kojic acid, suggesting enhanced potency in inhibiting melanin production .
| Compound | IC50 (μM) | Reference Compound (Kojic Acid) | IC50 (μM) |
|---|---|---|---|
| Compound 26 | 0.18 | Kojic Acid | 17.76 |
- Docking Studies
- Antimelanogenic Effects
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the compound's structure affect its biological activity will aid in optimizing its efficacy.
- In Vivo Studies : Animal models should be utilized to evaluate the pharmacokinetics and therapeutic potential in real biological systems.
- Clinical Applications : Investigating its use in dermatological formulations for treating hyperpigmentation and other skin disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
